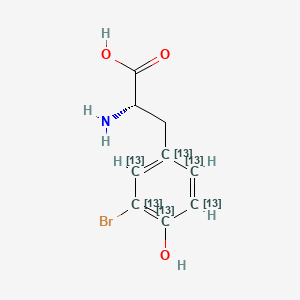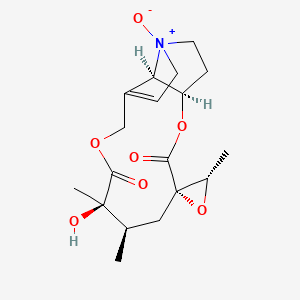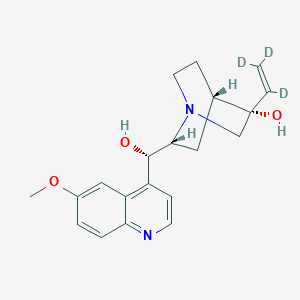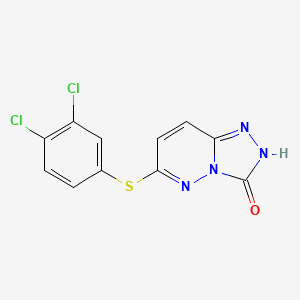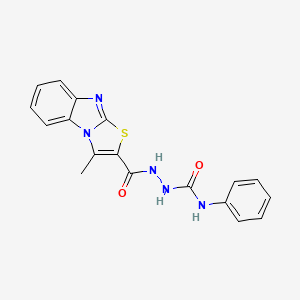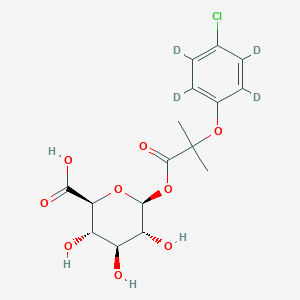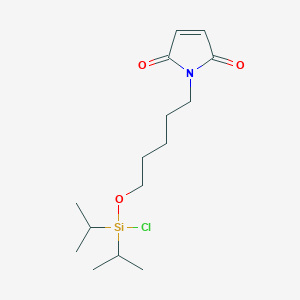
Mc-O-Si(di-iso)-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-O-Si(di-iso)-Cl involves the conjugation of Gemcitabine with a silicon-based linker. The reaction typically requires the use of anhydrous conditions and inert atmosphere to prevent hydrolysis and oxidation. The process involves the following steps:
- Activation of Gemcitabine with a suitable activating agent.
- Reaction with the silicon-based linker under controlled temperature and pressure.
- Purification of the product using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters.
- Efficient purification systems to ensure high purity of the final product .
化学反应分析
Types of Reactions
Mc-O-Si(di-iso)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The silicon-based linker can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the silicon-based linker
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under anhydrous conditions.
Hydrolysis: Occurs in the presence of water or aqueous solutions
Major Products Formed
Substitution Reactions: Result in the formation of modified Gemcitabine derivatives.
Hydrolysis: Leads to the breakdown of the silicon-based linker and release of Gemcitabine
科学研究应用
Mc-O-Si(di-iso)-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and drug delivery mechanisms.
Medicine: Utilized in the development of targeted cancer therapies through ADCs.
Industry: Applied in the production of pharmaceuticals and bioconjugates
作用机制
Mc-O-Si(di-iso)-Cl exerts its effects through the following mechanism:
Targeting: The ADC targets specific cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cells.
Cleavage: The linker is cleaved within the target cells, releasing Gemcitabine.
Action: Gemcitabine inhibits DNA synthesis, leading to cell death
相似化合物的比较
Similar Compounds
Gemcitabine-O-Si(di-iso)-O-Mc: Another agent-linker conjugate with similar properties.
Auristatin: A potent cytotoxic agent used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy
Uniqueness
Mc-O-Si(di-iso)-Cl is unique due to its specific silicon-based linker, which provides stability in systemic circulation and efficient cleavage within target cells. This results in targeted delivery and potent antitumor activity .
属性
分子式 |
C15H26ClNO3Si |
|---|---|
分子量 |
331.91 g/mol |
IUPAC 名称 |
1-[5-[chloro-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H26ClNO3Si/c1-12(2)21(16,13(3)4)20-11-7-5-6-10-17-14(18)8-9-15(17)19/h8-9,12-13H,5-7,10-11H2,1-4H3 |
InChI 键 |
PJFYIOPGUFDQII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


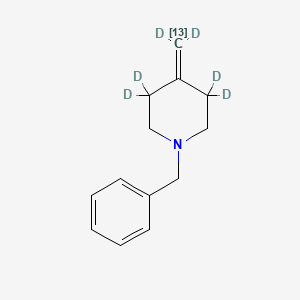
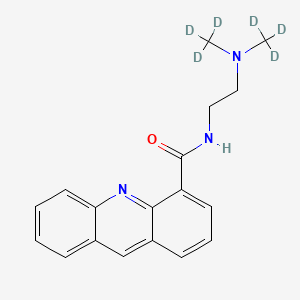
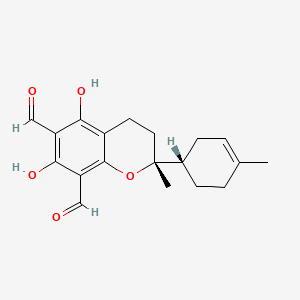
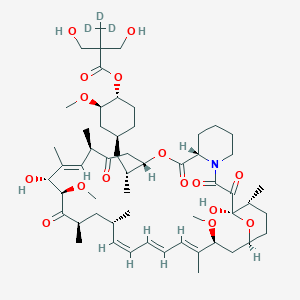

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
